molecular formula C11H13ClF3N B12272430 6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Cat. No.: B12272430
M. Wt: 251.67 g/mol
InChI Key: GJAMXXGQSFUGCX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is a compound that features a trifluoromethyl group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride typically involves the introduction of the trifluoromethyl group into the naphthalene ring. One common method is the use of trifluoromethylation reactions, which can be achieved through various reagents and catalysts. For instance, the reaction of aryl iodides with trifluoromethyl copper is a well-known method for introducing the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using robust and efficient catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethane (H–CF₃)
  • 1,1,1-Trifluoroethane (H₃C–CF₃)
  • Hexafluoroacetone (F₃C–CO–CF₃)

Uniqueness

6-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is unique due to its specific structural features, which combine the trifluoromethyl group with a tetrahydronaphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C11H13ClF3N

Molecular Weight

251.67 g/mol

IUPAC Name

6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15;/h4-6,10H,1-3,15H2;1H

InChI Key

GJAMXXGQSFUGCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)C(F)(F)F)N.Cl

Origin of Product

United States

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